

Application Note: Quantification of Haloquinones in Water Samples Using UPLC-MS/MS

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Compound of Interest

Compound Name: *Haloquinone*

Cat. No.: *B1663269*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloquinones (HQs) are a class of disinfection byproducts (DBPs) formed during water treatment processes like chlorination.[1][2] Due to their potential cytotoxicity, carcinogenicity, and genotoxicity, there is a growing need for sensitive and reliable methods to monitor their presence in drinking water.[1][3][4] Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a highly selective and sensitive platform for the quantification of trace levels of HQs in complex matrices.[5] This application note provides a detailed protocol for the analysis of several common **haloquinones**, including 2,6-dichloro-1,4-benzoquinone (DCBQ), in water samples.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of **haloquinones**.

Materials and Reagents

- Standards: Certified reference standards of 2,6-dichloro-1,4-benzoquinone (DCBQ), 2,6-dibromo-1,4-benzoquinone (DBBQ), 2,3,6-trichloro-1,4-benzoquinone (TCBQ), and 2,6-dichloro-3-methyl-1,4-benzoquinone (DCMBQ).

- Solvents: HPLC-grade methanol, acetonitrile, and water.[6]
- Reagents: Formic acid (FA), 99% or higher purity.
- SPE Cartridges: Waters Oasis HLB (6 mL, 200 mg) or equivalent.[7]
- Glassware: Amber glass vials to prevent photodegradation of analytes.

Sample Preparation: Solid Phase Extraction (SPE)

Acidification of water samples with formic acid is a critical step to prevent the degradation of **haloquinones**.^[7] The SPE procedure provides a 1000-fold preconcentration of the analytes.^[7]

- Sample Preservation: Acidify water samples (500 mL) with 0.25% formic acid immediately after collection.^[7]
- Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol (containing 0.25% FA) followed by two washes of 6 mL of acidified water (0.25% FA).^[7]
- Sample Loading: Load the 500 mL acidified water sample through the conditioned cartridge at a flow rate of approximately 8 mL/min.^[7]
- Washing: Wash the cartridge with 6 mL of acidified water (0.25% FA) to remove polar interferences, followed by 6 mL of a 50/50 (v/v) methanol/water mixture (containing 0.25% FA).^[7]
- Drying: Dry the cartridge under a vacuum for 10 minutes.^[7]
- Elution: Elute the trapped analytes with 6 mL of methanol (containing 0.25% FA).^[7]
- Concentration & Reconstitution: Evaporate the eluate to approximately 100 µL under a gentle stream of nitrogen.^{[7][8]} It is critical not to evaporate to complete dryness to avoid loss of analytes.^[7] Reconstitute the final extract to a volume of 500 µL with an 80/20 (v/v) water/methanol solution containing 0.25% FA.^[7]

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

- UPLC System: Waters ACQUITY UPLC or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm).[\[1\]](#)
- Mobile Phase A: Water with 0.25% Formic Acid.[\[4\]](#)
- Mobile Phase B: Methanol with 0.25% Formic Acid.[\[4\]](#)
- Flow Rate: 0.4 mL/min.[\[4\]](#)
- Injection Volume: 10 μL.[\[4\]](#)
- Column Temperature: 40 °C.[\[9\]](#)
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	20
1.0	20
12.0	90
14.0	90
14.1	20

| 18.0 | 20 |

- Mass Spectrometer: API 5000 or equivalent triple quadrupole mass spectrometer.[\[7\]](#)
- Ionization Mode: Negative Electrospray Ionization (ESI-).[\[7\]](#)[\[10\]](#)
- Scan Mode: Multiple Reaction Monitoring (MRM).[\[7\]](#)[\[11\]](#)
- Instrument Parameters:

- Ionspray Voltage: -4500 V[7]
- Source Temperature: 475 °C[7]
- Curtain Gas: 30 arbitrary units[7]
- Gas I (Nebulizer): 50 arbitrary units[7]
- Gas II (Turbo): 60 arbitrary units[7]

Data Presentation

The following tables summarize the MRM transitions for selected **haloquinones** and the typical performance of the method.

Table 1: Optimized MRM Parameters for **Haloquinone** Quantification

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
2,6-DCBQ	177.0	141.0	-22
		113.0	-30
2,6-DBBQ	264.9	184.0	-25
		156.0	-35
TCBQ	210.9	174.9	-24
		146.9	-32

| DCMBQ | 191.0 | 155.0 | -23 |

Note: Precursor ions are represented as $[M+H]^-$, which has been observed for **haloquinones** in negative ESI mode. Product ions correspond to fragments such as $[M+H-HX]^-$ and $[M+H-HX-CO]^-$. [7]

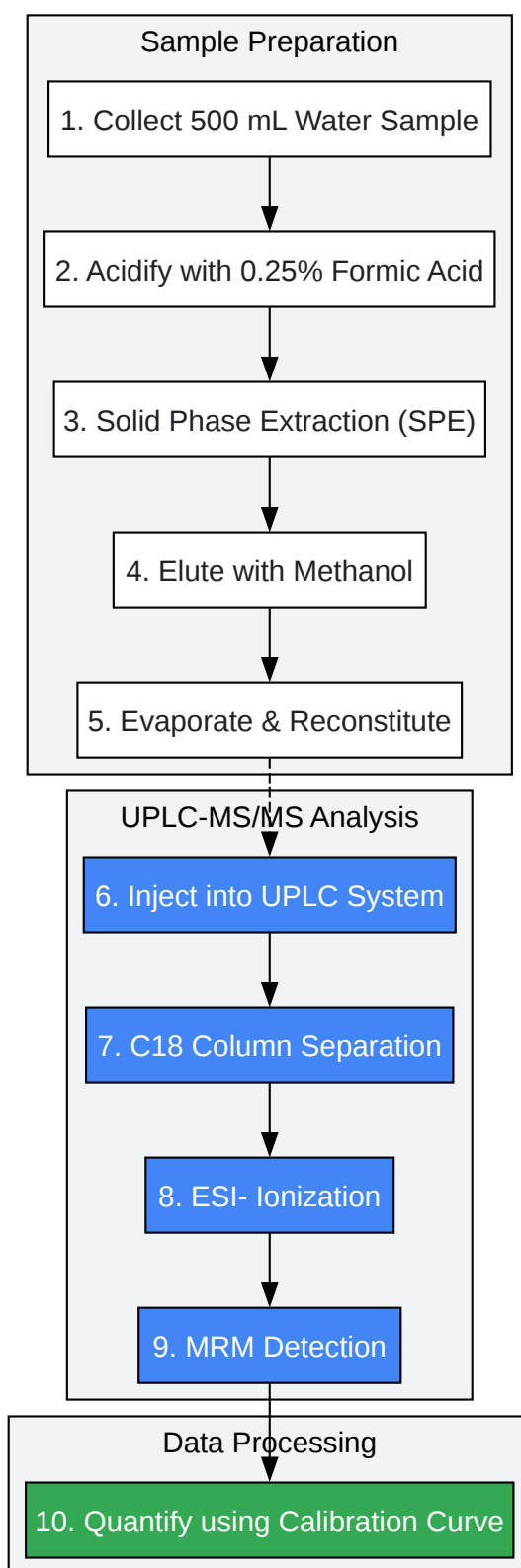
Table 2: Method Performance Data

Analyte	Limit of Detection (LOD, ng/L)	Limit of Quantification (LOQ, ng/L)	Recovery (%)	Linearity (r^2)
2,6-DCBQ	0.2 - 10.0	0.6 - 33.0	56 - 88	>0.999
2,6-DBBQ	0.2 - 10.0	0.6 - 33.0	56 - 88	>0.999
TCBQ	0.2 - 10.0	0.6 - 33.0	56 - 88	>0.999
DCMBQ	0.2 - 10.0	0.6 - 33.0	56 - 88	>0.999

(Data synthesized from representative studies).[\[10\]](#) Recoveries and limits can vary based on the specific water matrix.

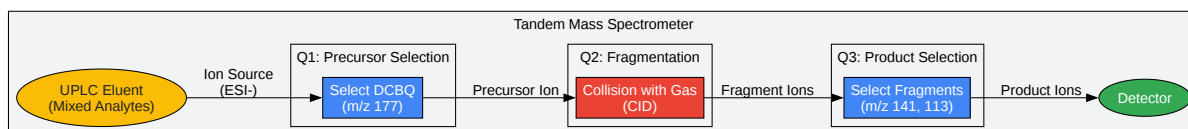
Visualizations

The following diagrams illustrate the experimental workflow and the principle of MRM-based detection.



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Caption: Experimental workflow for **haloquinone** analysis.



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Caption: Principle of MRM for DCBQ detection.

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